salvinorin B ethoxymethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salvinorin B ethoxymethyl ether is a semi-synthetic derivative of salvinorin A, a naturally occurring compound found in the plant Salvia divinorum. This compound is known for its potent and selective activity at the kappa opioid receptors, making it a subject of interest in various scientific research fields .
準備方法
Salvinorin B ethoxymethyl ether is synthesized by modifying salvinorin B, which is derived from salvinorin AThis modification enhances the compound’s binding affinity, potency, and metabolic stability . The reaction typically involves the use of ethoxymethyl chloride in the presence of a base, such as potassium carbonate, under anhydrous conditions .
化学反応の分析
Salvinorin B ethoxymethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
科学的研究の応用
Salvinorin B ethoxymethyl ether has several scientific research applications:
作用機序
Salvinorin B ethoxymethyl ether exerts its effects primarily by binding to the kappa opioid receptors. This binding leads to the activation of G-protein coupled receptor pathways, resulting in various cellular responses. The compound’s G-protein biased activity is associated with fewer side effects compared to traditional kappa opioid receptor agonists .
類似化合物との比較
Salvinorin B ethoxymethyl ether is compared with other similar compounds, such as:
Salvinorin A: The parent compound with a shorter duration of action and lower potency.
Salvinorin B methoxymethyl ether: Another derivative with a methoxymethyl group, which has a longer duration of action and increased affinity for the kappa opioid receptors.
U50,488: A prototypical kappa opioid receptor agonist with more side effects.
This compound stands out due to its high selectivity and potency at the kappa opioid receptors, making it a valuable tool in scientific research .
生物活性
Salvinorin B ethoxymethyl ether (EOM SalB) is a semi-synthetic derivative of salvinorin B, a naturally occurring compound found in the plant Salvia divinorum. This compound has garnered attention for its potential therapeutic applications, particularly as a selective agonist for the kappa-opioid receptor (KOR). This article delves into the biological activity of EOM SalB, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
EOM SalB is characterized by its ethoxymethyl ether functional group, which enhances its potency and metabolic stability compared to its parent compounds. The structural modifications allow for a longer duration of action and increased affinity for the KOR.
Table 1: Structural Comparison of Salvinorin Compounds
Compound | KOR Binding Affinity (Ki) | Duration of Action | Potency (relative to Salvinorin A) |
---|---|---|---|
Salvinorin A | 3.5 nM | <30 minutes | 1x |
Salvinorin B | 1.2 nM | ~60 minutes | 3x |
EOM SalB | 0.60 nM | 2-3 hours | 5x |
EOM SalB acts primarily as a G-protein biased agonist at the KOR, which is significant because biased agonism can lead to desirable therapeutic effects with fewer side effects typically associated with KOR activation. This mechanism is particularly relevant in the context of neurodegenerative diseases and pain management.
Key Findings from Research Studies
- Neuroprotective Effects : In preclinical models of multiple sclerosis (MS), EOM SalB demonstrated significant neuroprotective effects. It reduced disease severity in experimental autoimmune encephalomyelitis (EAE) models, showing improved recovery rates compared to traditional KOR agonists like U50,488 .
- Remyelination Potential : EOM SalB was shown to promote remyelination in cuprizone-induced demyelination models. Treatment resulted in increased numbers of mature oligodendrocytes and enhanced myelin thickness in affected areas of the central nervous system .
- Reduced Side Effects : Unlike other KOR agonists that often lead to sedation and anxiety, EOM SalB did not induce these adverse effects in behavioral assays, suggesting a favorable safety profile .
Table 2: Summary of Preclinical Findings with EOM SalB
Study Type | Dosage (mg/kg) | Key Outcomes |
---|---|---|
Experimental Autoimmune Encephalomyelitis | 0.1 - 0.3 | Decreased disease severity; increased recovery rates |
Cuprizone-Induced Demyelination | 0.3 | Increased mature oligodendrocytes; enhanced myelin thickness |
Case Study: Multiple Sclerosis Model
In a study conducted on C57BL/6J mice, EOM SalB was administered during the peak phase of EAE. The results indicated that treatment not only alleviated symptoms but also facilitated recovery through enhanced remyelination processes. The study highlighted the potential for EOM SalB as a novel therapeutic agent for MS, particularly due to its unique action on KOR without typical side effects .
Case Study: Pain Management
Another investigation focused on the analgesic properties of EOM SalB in models of chronic pain. The compound provided significant pain relief without causing sedation or dependency issues commonly associated with opioid treatments. This positions EOM SalB as a promising candidate for developing safer pain management therapies .
特性
分子式 |
C24H32O8 |
---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1 |
InChIキー |
ICVTXAUKIHJDGV-WFOQEEKOSA-N |
異性体SMILES |
CCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
正規SMILES |
CCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。